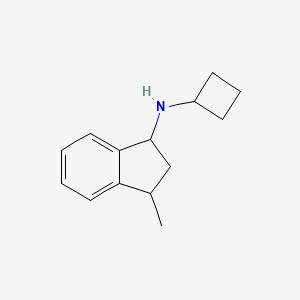
Cyclobutyl-(3-methyl-indan-1-YL)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl-(3-methyl-indan-1-YL)-amine is a chemical compound with a unique structure that combines a cyclobutyl group with a 3-methyl-indan-1-yl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl-(3-methyl-indan-1-YL)-amine typically involves multiple steps, starting with the preparation of the indan-1-yl precursor. The cyclobutyl group is then introduced through a series of reactions, often involving cyclization and amination steps. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl-(3-methyl-indan-1-YL)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the addition of hydrogen.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction could produce more saturated amine derivatives.
Scientific Research Applications
Cyclobutyl-(3-methyl-indan-1-YL)-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of Cyclobutyl-(3-methyl-indan-1-YL)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cyclobutyl-(3-methyl-indan-1-YL)-amine include other indan-1-yl derivatives and cyclobutyl-containing amines. Examples include:
- Cyclobutyl-(2-methyl-indan-1-YL)-amine
- Cyclobutyl-(4-methyl-indan-1-YL)-amine
- Cyclobutyl-(3-ethyl-indan-1-YL)-amine
Uniqueness
This compound is unique due to the specific positioning of the methyl group on the indan-1-yl moiety and the presence of the cyclobutyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-cyclobutyl-3-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C14H19N/c1-10-9-14(15-11-5-4-6-11)13-8-3-2-7-12(10)13/h2-3,7-8,10-11,14-15H,4-6,9H2,1H3 |
InChI Key |
YBZUSDBTGLIHDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C12)NC3CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















